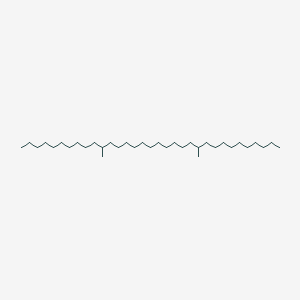![molecular formula C24H14Br6N2 B14260775 4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine CAS No. 143954-71-6](/img/structure/B14260775.png)
4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two phenyl rings, each substituted with three bromomethyl groups. The presence of multiple bromine atoms makes it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method starts with the bromination of 4,4’-dimethylbiphenyl to form 4,4’-bis(bromomethyl)biphenyl. This intermediate is then subjected to further bromination to introduce additional bromine atoms, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts, ensures high yield and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve efficient bromination without unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted bipyridine derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form coordination complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bromine atoms and bipyridine core. The bromine atoms can participate in halogen bonding, while the bipyridine core can coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with various substrates .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: A simpler analog with fewer bromine atoms, used in similar applications but with different reactivity.
4,4’-Bis(chloromethyl)biphenyl: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another biphenyl derivative with bromine atoms, used in organic synthesis and materials science.
Uniqueness
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine stands out due to its high bromine content, which enhances its reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable coordination complexes with metal ions also adds to its uniqueness and broadens its range of applications .
Properties
CAS No. |
143954-71-6 |
|---|---|
Molecular Formula |
C24H14Br6N2 |
Molecular Weight |
809.8 g/mol |
IUPAC Name |
4-[4-(tribromomethyl)phenyl]-2-[4-[4-(tribromomethyl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H14Br6N2/c25-23(26,27)19-5-1-15(2-6-19)17-9-11-31-21(13-17)22-14-18(10-12-32-22)16-3-7-20(8-4-16)24(28,29)30/h1-14H |
InChI Key |
DVORCVIHSBSGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(Br)(Br)Br)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


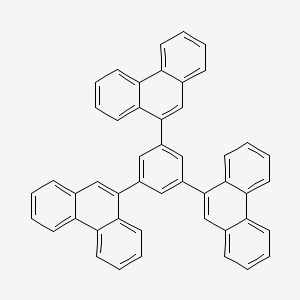
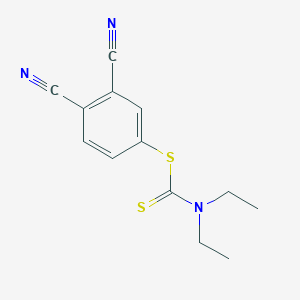

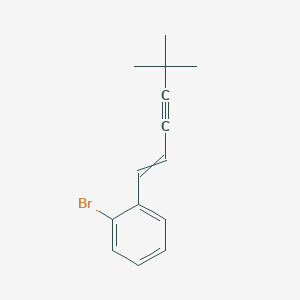
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
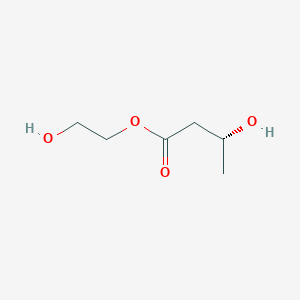
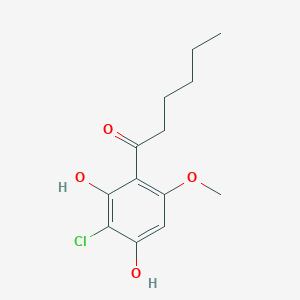
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
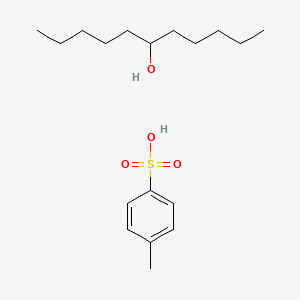
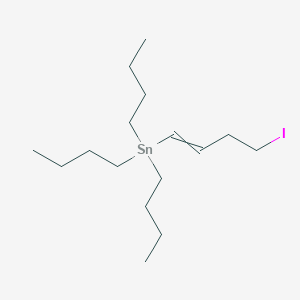
![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
